Ortho-Fluorination Lowers Sulfonamide pKa by >1.3 Log Units Relative to Non-Fluorinated Analog
The predicted acid dissociation constant (pKa) of the sulfonamide N–H proton in N-(2-fluorobenzyl)methanesulfonamide is 9.91 ± 0.40, compared to 11.31 ± 0.40 for the non-fluorinated analog N-benzylmethanesulfonamide . The para-fluorinated isomer N-(4-fluorobenzyl)methanesulfonamide exhibits an intermediate predicted pKa of 10.39 ± 0.40 .
| Evidence Dimension | Sulfonamide N–H pKa (predicted) |
|---|---|
| Target Compound Data | 9.91 ± 0.40 |
| Comparator Or Baseline | N-benzylmethanesulfonamide: 11.31 ± 0.40; N-(4-fluorobenzyl)methanesulfonamide: 10.39 ± 0.40 |
| Quantified Difference | ΔpKa = -1.40 (vs non-fluorinated); ΔpKa = -0.48 (vs para-fluoro) |
| Conditions | ACD/Labs Percepta Platform v14.00 prediction |
Why This Matters
A lower pKa translates to a stronger hydrogen-bond donor, which can directly influence target binding affinity, solubility, and membrane permeability in medicinal chemistry applications.
